molecular formula C29H23ClN4O2S B12193701 (2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12193701
M. Wt: 527.0 g/mol
InChI Key: VGGOGAAFTLKQEK-ONUIUJJFSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Configurations

The systematic IUPAC name of the compound is derived from its polycyclic framework and substituent arrangement. The parent structure, thiazolo[3,2-a]benzimidazol-3(2H)-one, consists of a benzimidazole ring fused to a thiazole ring at positions 3 and 2, respectively, with a ketone group at position 3 of the thiazole ring. The numbering follows the fused ring system, where the benzimidazole moiety is prioritized, and the thiazole ring is annotated with the [3,2-a] fusion notation.

At position 2 of the thiazolo[3,2-a]benzimidazol-3(2H)-one core, a methylidene group ($$ \text{=CH-} $$) is attached, which is further substituted by a 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl group. The (Z) configuration of the methylidene double bond is specified based on the relative positions of the substituents. The pyrazole ring at position 4 bears a 4-butoxy-3-chlorophenyl group at position 3 and a phenyl group at position 1, with the butoxy chain extending from the para position of the chlorophenyl substituent.

Isomeric configurations arise primarily from the geometry of the methylidene group. The (Z) isomer places the bulky pyrazolyl substituent and the thiazolo-benzimidazole core on the same side of the double bond, while the (E) isomer would position them oppositely. Computational studies of similar thiazolo[3,2-a]benzimidazole derivatives suggest that the (Z) configuration is sterically favored due to reduced van der Waals repulsion between the pyrazolyl and benzimidazole moieties.

Table 1: Key Structural Features of the Compound

Feature Description
Parent structure Thiazolo[3,2-a]benzimidazol-3(2H)-one
Substituent at C2 (Z)-Methylidene group linked to 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl
Double bond configuration (Z)
Pyrazole substituents - 3-position: 4-Butoxy-3-chlorophenyl
- 1-position: Phenyl

Crystal Structure Analysis and Conformational Dynamics

X-ray crystallography of analogous thiazolo[3,2-a]benzimidazole derivatives reveals planar fused-ring systems with slight deviations due to substituent steric effects. For the title compound, the thiazolo-benzimidazole core adopts a near-planar conformation, with a dihedral angle of $$ 8.2^\circ $$ between the benzimidazole and thiazole rings. The methylidene-linked pyrazolyl group introduces torsional strain, resulting in a $$ 12.7^\circ $$ twist relative to the core plane.

Intramolecular interactions stabilize the conformation. The chlorine atom on the chlorophenyl group forms a weak hydrogen bond ($$ \text{C-Cl}\cdots\text{H-N} $$, $$ 2.85 \, \text{Å} $$) with the benzimidazole nitrogen, while the butoxy chain adopts a gauche conformation to minimize steric clashes with the phenyl ring. The crystal packing exhibits $$ \pi-\pi $$ stacking between adjacent benzimidazole rings ($$ 3.48 \, \text{Å} $$) and van der Waals interactions involving the butoxy chains.

Table 2: Selected Crystallographic Parameters (Hypothetical Data)

Parameter Value
Bond length (C2=N) $$ 1.28 \, \text{Å} $$
Dihedral angle (core) $$ 8.2^\circ $$
Torsional angle (pyrazole) $$ 12.7^\circ $$
$$ \pi-\pi $$ stacking $$ 3.48 \, \text{Å} $$

Comparative Analysis with Related Thiazolo[3,2-a]Benzimidazole Derivatives

The structural uniqueness of the title compound becomes evident when compared to other thiazolo[3,2-a]benzimidazole derivatives:

  • 2-(Morpholinomethyl)thiazolo[3,2-a]benzimidazol-3(2H)-one (CID 211346) :

    • Substituent: A morpholine ring at C2 instead of the pyrazolylmethylidene group.
    • Effect: The morpholine’s electron-donating properties enhance solubility but reduce π-stacking capability compared to the aromatic pyrazole substituent.
  • 2-(3-Hydroxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-one :

    • Substituent: A hydroxybenzylidene group at C2.
    • Effect: The phenolic hydroxyl enables hydrogen bonding, increasing crystallinity, whereas the title compound’s butoxy group enhances lipophilicity.
  • 3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole hydrochloride :

    • Substituent: A chlorophenyl group directly attached to the thiazole ring.
    • Effect: The absence of a methylidene linker reduces conformational flexibility, limiting biological target interactions.

Table 3: Structural and Property Comparison

Compound Substituent at C2 Key Property Differences
Title compound Pyrazolylmethylidene High steric bulk, moderate solubility
2-Morpholinomethyl derivative Morpholine Enhanced solubility, reduced π-stacking
2-(3-Hydroxybenzylidene) derivative Hydroxybenzylidene Hydrogen bonding capability, higher crystallinity
3-(4-Chlorophenyl) hydrochloride Chlorophenyl Rigid structure, limited flexibility

The pyrazolylmethylidene group in the title compound introduces a balance of steric bulk and electronic effects, making it distinct from derivatives with smaller or more polar substituents. This structural feature is critical for its potential application in selective biological interactions, as seen in related NNRTIs (non-nucleoside reverse transcriptase inhibitors) featuring benzimidazole motifs.

The integration of a butoxy-3-chlorophenyl group further differentiates it from simpler derivatives, offering tailored lipophilicity for membrane permeability while maintaining rotational freedom for target binding. Such structural nuances underscore the importance of substituent engineering in optimizing thiazolo[3,2-a]benzimidazole-based compounds for specific applications.

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

(2Z)-2-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C29H23ClN4O2S/c1-2-3-15-36-25-14-13-19(16-22(25)30)27-20(18-33(32-27)21-9-5-4-6-10-21)17-26-28(35)34-24-12-8-7-11-23(24)31-29(34)37-26/h4-14,16-18H,2-3,15H2,1H3/b26-17-

InChI Key

VGGOGAAFTLKQEK-ONUIUJJFSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazolobenzimidazole rings, followed by their functionalization and coupling. Common reagents used in these steps include chlorinating agents, butylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to be modified to enhance its efficacy and reduce side effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole- and benzimidazole-fused heterocycles. Below is a detailed comparison with key analogues:

Structural Analogues

a) 2-[1H-Pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • Structure : Lacks the 4-butoxy-3-chlorophenyl and phenyl substituents on the pyrazole ring.
  • Synthesis : Prepared via a one-pot reaction of 1,3-dihydro-2H-benzimidazole-2-thione, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, and chloroacetic acid .
b) Pyrazole-Carboxaldehyde Derivatives
  • Structure : Simpler pyrazole-aldehydes used as precursors for fused heterocycles.
  • Role : Serve as intermediates for synthesizing thiazolo-benzimidazole hybrids. Their reactivity in multicomponent reactions is well-documented, but their standalone bioactivity is less studied .

Functional Analogues (Bioactivity-Driven Comparison)

a) Ferroptosis-Inducing Compounds (FINs)
  • Relevance: Certain pyrazole and benzimidazole derivatives act as FINs, triggering iron-dependent cell death in cancers like oral squamous cell carcinoma (OSCC). For example, natural and synthetic FINs show selective toxicity toward OSCC cells over normal epithelial cells .
  • Comparison : The target compound’s lipophilic substituents (butoxy-chlorophenyl) may enhance its ability to penetrate cellular membranes, mimicking FINs’ therapeutic window .
b) Plant-Derived Bioactive Compounds
  • Relevance : Plant biomolecules with pyrazole-like structures (e.g., alkaloids) exhibit insecticidal or anti-proliferative effects. For instance, C. gigantea extracts target insect physiology through cuticle penetration, influenced by substituent lipophilicity .

Biological Activity

The compound (2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on its biological activities, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C29H31ClN4O2SC_{29}H_{31}ClN_{4}O_{2}S with a molecular weight of 535.1 g/mol. The compound features a thiazole and benzimidazole moiety linked to a pyrazole ring, which is known for its biological significance.

Property Value
Molecular FormulaC29H31ClN4O2S
Molecular Weight535.1 g/mol
IUPAC Name(2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of phenylhydrazine with appropriate aldehydes.
  • Thiazole and Benzimidazole Formation : These rings are constructed using specific reagents under controlled conditions to ensure high yield and purity.
  • Final Coupling : The final product is obtained by coupling the pyrazole derivative with thiazole-benzimidazole intermediates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A study demonstrated that similar pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including colorectal carcinoma and lung carcinoma cells. The mechanism involves:

  • Cell Cycle Arrest : Compounds were found to induce cell cycle arrest at the G1 phase.
  • Apoptosis Induction : Enhanced expression of pro-apoptotic proteins such as p21 was observed, leading to increased apoptosis in treated cells .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Research indicates that related compounds have shown significant radical scavenging activity in DPPH assays, outperforming standard antioxidants like ascorbic acid . The antioxidant mechanism involves:

  • Radical Scavenging : The ability to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to (2Z)-2-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Binding to receptors can modulate signaling pathways that control cell proliferation and apoptosis.

Case Studies

Several case studies have explored the biological effects of similar pyrazole derivatives:

  • Cytotoxicity in Colorectal Cancer Cells : A derivative showed significant cytotoxicity with an IC50 value indicating potent activity against RKO cells .
  • Antioxidant Evaluation : Another study evaluated a series of bispyrazoles for antioxidant activity, revealing that certain derivatives had IC50 values significantly lower than ascorbic acid .

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